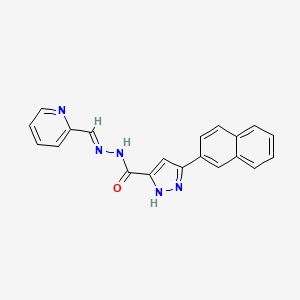

3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

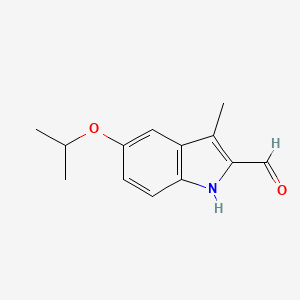

3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as NAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPH is a heterocyclic compound that contains a pyrazole ring, a naphthalene ring, and a pyridine ring.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

The compound 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide serves as a precursor in the synthesis of various heterocyclic compounds. It is involved in the production of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. These derivatives are synthesized through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents, highlighting its utility in generating structurally diverse heterocycles with potential biological activities (Hussein et al., 2009).

Anticonvulsant Potential

3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide derivatives have been investigated for their anticonvulsant properties. A series of new 2-pyrazoline derivatives, synthesized from reactions with thiosemicarbazide and hydrazine hydrate, demonstrated appreciable activity in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, indicating their potential as anticonvulsant agents (Bhandari et al., 2013).

Photocatalytic Applications

The compound has been utilized in the synthesis of novel ligands and their complexes with metals such as nickel, which demonstrate significant photocatalytic activities. These photocatalysts, when combined with TiO2 semiconductors, enable hydrogen production from water under visible light, showcasing their potential in renewable energy applications (Bala et al., 2014).

Fluorescent Sensing

A fluorescent sensor based on a derivative of 3-(2-naphthyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been developed for the detection of Zn2+ and Mg2+ ions. This sensor exhibits high selectivity and sensitivity, leveraging the chelation-enhanced fluorescence (CHEF) effect for signal enhancement, demonstrating its application in bioimaging and the monitoring of metal ions in living cells (Dhara et al., 2016).

Magnetic Materials

The compound also finds application in the synthesis of magnetic materials, where it acts as a ligand in the formation of ferro- and antiferromagnetically coupled tetracopper(II) complexes. These complexes exhibit unique magnetic interactions, providing insight into the design of materials with specific magnetic properties for technological applications (Roy et al., 2009).

Propiedades

IUPAC Name |

3-naphthalen-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(25-22-13-17-7-3-4-10-21-17)19-12-18(23-24-19)16-9-8-14-5-1-2-6-15(14)11-16/h1-13H,(H,23,24)(H,25,26)/b22-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKRSBLEPUYVPU-LPYMAVHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(5-bromo-2-methoxyphenyl)-2-propenoyl]phenyl 2-thiophenecarboxylate](/img/structure/B2384000.png)

![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)

![cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B2384012.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)

![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)

![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)

![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)